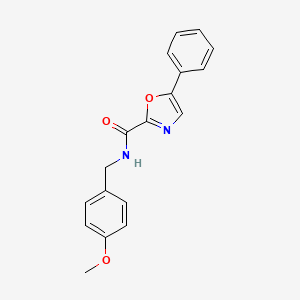

N-(4-methoxybenzyl)-5-phenyloxazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

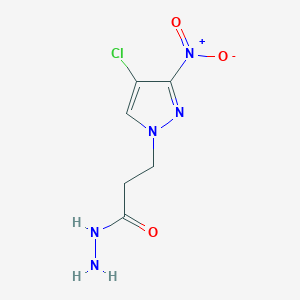

“N-(4-methoxybenzyl)-5-phenyloxazole-2-carboxamide” is a complex organic compound. It likely contains a phenyloxazole group, which is a type of aromatic heterocycle . The “N-(4-methoxybenzyl)” part suggests the presence of a methoxybenzyl group attached to the molecule via a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, 3-aminobenzanthrone can be condensed with anisaldehyde, followed by reduction of the obtained imine to the appropriate amine by sodium borohydride .Scientific Research Applications

Synthesis of Azo Dyes

N-(4-methoxybenzyl)-5-phenyloxazole-2-carboxamide: serves as an important starting material in the synthesis of azo dyes . Azo dyes are characterized by their vivid colors and are extensively used in textile, food, and cosmetic industries. The compound’s ability to undergo diazotization followed by coupling with aromatic compounds allows for the creation of a wide range of azo dyes with diverse chromatic properties.

Preparation of Dithiocarbamates

The compound is utilized in the preparation of dithiocarbamates , which are a class of organosulfur compounds with applications in agriculture as pesticides and fungicides. They also find use in the rubber industry as vulcanization accelerators and have potential therapeutic applications due to their metal-chelating properties.

Pharmaceutical Applications

Secondary amines derived from this compound form the backbone of many pharmaceuticals, including antidepressants (like clomipramine and desipramine), psychedelic and opiate analgesics (such as phenethylamines, codeine, heroin, morphine), and various agrochemicals . The structural versatility provided by the oxazole ring is particularly valuable in medicinal chemistry for creating compounds with desired biological activities.

Development of Heterocyclic Compounds

The oxazole moiety of the compound is pivotal in the development of heterocyclic compounds with significant biological activities . These activities include anti-HIV, antitubercular, antiviral, antibacterial, and anticancer properties. The heterocyclic framework is essential for the interaction with biological targets, leading to the therapeutic effects.

Organometallic Complexes and Catalysis

N-(4-methoxybenzyl)-5-phenyloxazole-2-carboxamide: derivatives are used to synthesize organometallic complexes . These complexes have applications in catalysis, where they can facilitate or accelerate chemical reactions. They are also studied for their cytotoxicity against various cancer cell lines, offering a pathway to the development of new anticancer drugs.

Material Science and Supramolecular Chemistry

The compound’s molecular structure allows for the formation of supramolecular structures through intermolecular interactions . These structures are of interest in material science for creating novel materials with specific mechanical, optical, or electronic properties. The ability to form stable crystal systems makes it a valuable compound in the study of crystallography and material design.

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)11-19-17(21)18-20-12-16(23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYCKVMRHICKCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-5-phenyloxazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2875506.png)

![Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2875511.png)

![N-cyclopropyl-4-({5-[(phenylsulfonyl)amino]pyridin-2-yl}oxy)benzamide](/img/structure/B2875512.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine](/img/structure/B2875515.png)

![4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2875516.png)

![1-(piperidin-1-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2875518.png)

methanone](/img/structure/B2875520.png)